molecular formula C15H22N4O B6749657 2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide

2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide

Cat. No.: B6749657
M. Wt: 274.36 g/mol
InChI Key: JJGRTHAJTSSIIL-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with cyclopropyl and amino groups

Properties

IUPAC Name

2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-10(19(2)12-5-6-12)9-17-15(20)13-7-8-16-14(18-13)11-3-4-11/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGRTHAJTSSIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC(=NC=C1)C2CC2)N(C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced via cyclopropanation reactions, which often involve the use of diazo compounds and transition metal catalysts.

    Amination: The amino groups are introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated intermediates, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions include various substituted pyrimidines, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-N-methoxy-N-methyl-acetamide
  • Cyclopropylamine derivatives
  • Pyrimidine-based compounds

Uniqueness

2-cyclopropyl-N-[2-[cyclopropyl(methyl)amino]propyl]pyrimidine-4-carboxamide is unique due to its specific combination of cyclopropyl and amino groups attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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